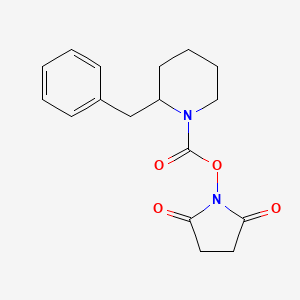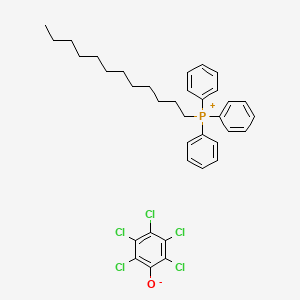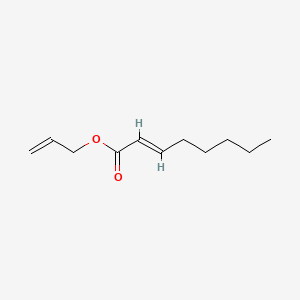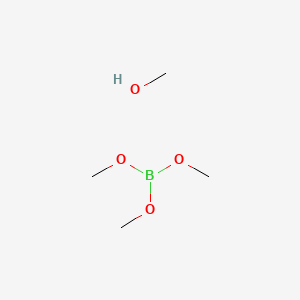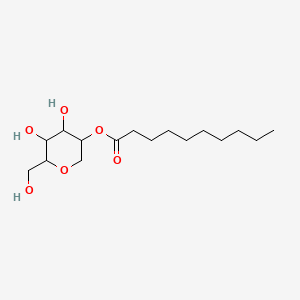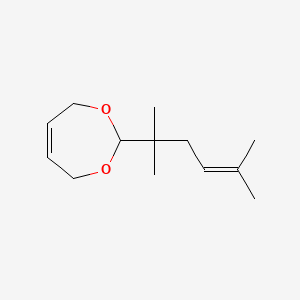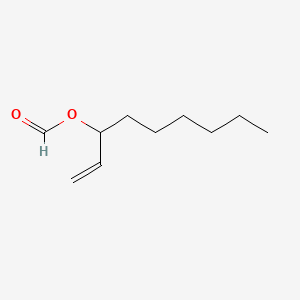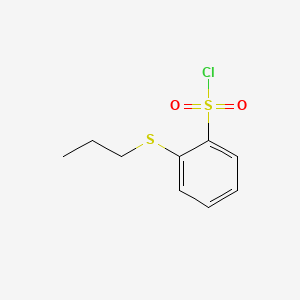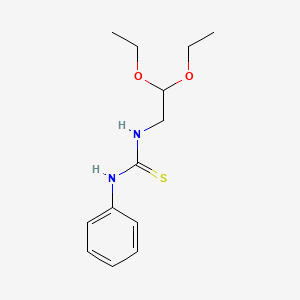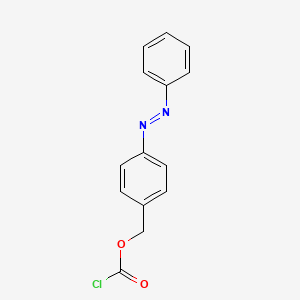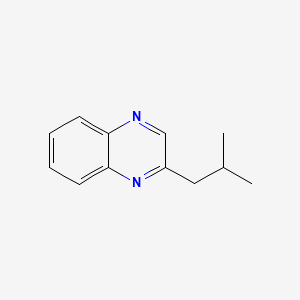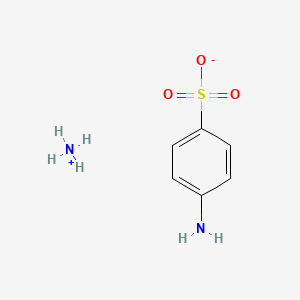
Ammonium sulphanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium sulphanilate is an organic compound with the chemical formula C6H8N2O3S. It is a white crystalline solid that is soluble in water. This compound is primarily used in the synthesis of dyes and pigments, as well as in various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium sulphanilate can be synthesized through the reaction of sulphanilic acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the sulphanilic acid being dissolved in water and then treated with ammonium hydroxide to precipitate the this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting sulphanilic acid with ammonia gas. The reaction is carried out in a reactor where the sulphanilic acid is dissolved in water, and ammonia gas is bubbled through the solution. The resulting this compound is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium sulphanilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulphanilic acid.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine, along with catalysts such as iron or aluminum chloride, are commonly used.
Major Products Formed
Oxidation: Sulphanilic acid.
Reduction: Aniline derivatives.
Substitution: Halogenated sulphanilate compounds.
Scientific Research Applications
Ammonium sulphanilate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and pigments.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of ammonium sulphanilate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Ammonium sulphanilate is similar to other sulphanilate compounds, such as sodium sulphanilate and potassium sulphanilate. it is unique in its solubility and reactivity. Compared to sodium and potassium sulphanilate, this compound is more soluble in water and can undergo a wider range of chemical reactions.
List of Similar Compounds
- Sodium sulphanilate
- Potassium sulphanilate
- Sulphanilic acid
- Aniline derivatives
Properties
CAS No. |
7301-03-3 |
|---|---|
Molecular Formula |
C6H10N2O3S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
azanium;4-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.H3N/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);1H3 |
InChI Key |
NEDCLUPMYCVKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


